1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate
Overview
Description
Scientific Research Applications
Applications in Synthesis and Material Science
Functionalization of Polymers and Dyes :
- Sulfonamides and sulfonate derivatives are instrumental in modifying the hydrophilicity of dyes, polymers, nucleosides, and proteins. Such modifications enhance the materials' solubility and interaction with biological systems, indicating potential applications in biotechnology and material science (Sikervar, 2014).
Catalysis and Organic Synthesis :
- Triflamides, due to their high NH-acidity and specific chemical properties, serve as efficient catalysts or additives in numerous reactions, such as cycloadditions, Friedel–Crafts reactions, and condensation reactions. This highlights the potential of fluorinated sulfonamides in catalyzing various organic transformations (Moskalik & Astakhova, 2022).
Electrolytes in Fuel Cells :
- Protic ionic liquids containing sulfonamide functionalities have been shown to act as effective proton conductors in H2/O2 fuel cells, capable of operating at temperatures above 100°C without humidification. This suggests the utility of sulfonamide derivatives in developing high-performance fuel cell electrolytes (Lee, Yasuda, & Watanabe, 2010).
Organic Reactions and Synthesis :
- Sulfonamides have been employed as terminators in cationic cyclizations, enabling the efficient formation of complex polycyclic systems. This utility in organic synthesis can be extrapolated to the development of novel synthetic pathways and the creation of new chemical entities (Haskins & Knight, 2002).
properties
IUPAC Name |
diethyl 2-(difluoromethylsulfonylamino)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO6S/c1-3-16-6(12)5(7(13)17-4-2)11-18(14,15)8(9)10/h5,8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCVEXLVUEBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-difluoromethanesulfonamidopropanedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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